4-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
4-Fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a 1,3,4-oxadiazole derivative featuring a benzamide backbone substituted with a fluorine atom at the para position and a 2-(methylthio)phenyl group on the oxadiazole ring. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including enzyme inhibition, antifungal, and cytotoxic properties . The methylthio (-SCH₃) and fluoro substituents contribute to its electronic and steric profile, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-fluoro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S/c1-23-13-5-3-2-4-12(13)15-19-20-16(22-15)18-14(21)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPYTDSKRYETHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2-(methylthio)benzoic acid hydrazide with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted benzamides
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- Compounds containing oxadiazole moieties have been shown to exhibit significant anticancer properties. Research indicates that they may inhibit various enzymes and growth factors involved in tumor progression, such as telomerase and topoisomerase .
- A study highlighted the synthesis of new oxadiazole derivatives that demonstrated potent anticancer activity against different cancer cell lines, suggesting that 4-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide could be a promising candidate for further development in cancer therapy .
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Antimicrobial Properties :
- The compound's structure allows it to interact with bacterial enzymes and disrupt cell wall synthesis. Studies have reported that related oxadiazole derivatives exhibit broad-spectrum antimicrobial activity against various pathogens .
- The agar-well diffusion method has been used to assess the antibacterial properties of these compounds, showing significant inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli .
- Inhibition of Kinases :
Case Studies
- Case Study on Anticancer Efficacy :
-
Case Study on Antimicrobial Activity :
- In another investigation focused on antimicrobial activity, a series of oxadiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications enhanced antibacterial potency, with some compounds achieving MIC values lower than standard antibiotics .
Mechanism of Action
The mechanism of action of 4-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division. Additionally, its antimicrobial properties may result from its ability to interfere with bacterial cell wall synthesis or protein function.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
The compound 4-fluoro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a member of the oxadiazole family, which has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : CHFNOS
- Molecular Weight : 299.35 g/mol
- IUPAC Name : this compound
The structure of this compound features a fluorinated benzene ring, an oxadiazole moiety, and a methylthio group, which are crucial for its biological activity.
Research indicates that compounds with oxadiazole structures often exhibit diverse biological activities, including:
- Inhibition of Cyclooxygenase (COX) : Compounds similar to this compound have been shown to selectively inhibit COX-2 over COX-1, which is significant for anti-inflammatory applications .
- Modulation of Indoleamine 2,3-Dioxygenase (IDO) : Some derivatives have been reported as modulators of IDO, suggesting potential in cancer therapy by enhancing immune response .
Table 1: Biological Assays and Results
Case Studies
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Anti-inflammatory Effects :
A study demonstrated that similar compounds effectively reduced inflammation in animal models by inhibiting prostaglandin E synthesis. The results showed a significant decrease in inflammatory markers when treated with the compound at varying concentrations . -
Cancer Research :
In preclinical trials involving various cancer cell lines, the compound exhibited cytotoxic effects. The mechanism was attributed to the induction of apoptosis in tumor cells while sparing normal cells . -
Neuropharmacology :
Investigations into the neuroprotective properties revealed that the compound could modulate glutamate receptors, offering potential therapeutic pathways for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
